molecular formula C12H23N3O B2972965 3-Cyclohexyl-1-(piperidin-4-yl)urea CAS No. 307309-88-2

3-Cyclohexyl-1-(piperidin-4-yl)urea

Cat. No.: B2972965
CAS No.: 307309-88-2
M. Wt: 225.336
InChI Key: KFISGQPZWHFTLU-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-(piperidin-4-yl)urea is a chemical compound with the molecular formula C12H23N3O and a molecular weight of 225.33 g/mol It is characterized by the presence of a cyclohexyl group and a piperidinyl group linked by a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-(piperidin-4-yl)urea typically involves the reaction of cyclohexyl isocyanate with 4-aminopiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexyl isocyanate+4-AminopiperidineThis compound\text{Cyclohexyl isocyanate} + \text{4-Aminopiperidine} \rightarrow \text{this compound} Cyclohexyl isocyanate+4-Aminopiperidine→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-(piperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are carried out in organic solvents under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted urea compounds .

Scientific Research Applications

3-Cyclohexyl-1-(piperidin-4-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-(piperidin-4-yl)urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-N’-(4-piperidinyl)urea: Similar structure but with different substituents on the piperidine ring.

    N-Cyclohexyl-N’-(3-piperidinyl)urea: Similar structure but with the piperidine ring attached at a different position.

    N-Cyclohexyl-N’-(2-piperidinyl)urea: Similar structure but with the piperidine ring attached at a different position.

Uniqueness

3-Cyclohexyl-1-(piperidin-4-yl)urea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both cyclohexyl and piperidinyl groups linked by a urea moiety allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

1-cyclohexyl-3-piperidin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h10-11,13H,1-9H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFISGQPZWHFTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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